6-Chloropurine riboside
Overview
Description
6-Chloropurine riboside: is a purine nucleoside analog with the chemical formula C10H11ClN4O4 . It is a derivative of purine nucleosides, where the purine base is substituted with a chlorine atom at the 6th position. This compound is known for its significant role in biochemical and pharmacological research, particularly in the study of enzyme kinetics and substrate specificity.
Mechanism of Action
Target of Action
The primary targets of 6-Chloropurine Riboside are Inosine-5’-monophosphate dehydrogenase 1 and 2 (IMPDH1 and IMPDH2) . These enzymes play a crucial role in the purine nucleotide biosynthesis pathway, which is essential for the production of DNA and RNA.
Mode of Action
This compound interacts with its targets, IMPDH1 and IMPDH2, by acting as a substrate analogue This means it mimics the natural substrate of these enzymes, thereby inhibiting their normal function
Biochemical Pathways
The compound affects the purine nucleotide biosynthesis pathway By inhibiting IMPDH1 and IMPDH2, it disrupts the normal production of purine nucleotides, which are essential building blocks of DNA and RNA
Result of Action
It is known that the compound can inhibit the function of impdh1 and impdh2, thereby disrupting the purine nucleotide biosynthesis pathway . This can potentially affect the synthesis of DNA and RNA.
Action Environment
It is known that the compound is soluble in water , which could potentially influence its distribution and action in aqueous biological environments.
Biochemical Analysis
Biochemical Properties
6-Chloropurine riboside, especially after phosphorylation to NMP, NDP, or NTP, is used as a purine substrate analogue in studies with enzymes such as Inosine Monophosphate Dehydrogenase (IMPDH), bacteriophage T4 RNA-ligase, and pancreatic fibonuclease A .
Cellular Effects
Purine nucleosides, a group to which this compound belongs, have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various enzymes. For instance, it has been found to interact with Inosine-5’-monophosphate dehydrogenase 1 and 2 .
Temporal Effects in Laboratory Settings
It has been used in continuous flow synthesis of purine nucleoside esters, showing its stability under the experimental conditions .
Dosage Effects in Animal Models
It has been reported that the intraperitoneal LD50 of this compound in rats was greater than 800 mg/kg .
Metabolic Pathways
This compound is involved in purine and pyrimidine salvage pathways . It interacts with enzymes such as Inosine Monophosphate Dehydrogenase (IMPDH), bacteriophage T4 RNA-ligase, and pancreatic fibonuclease A .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloropurine riboside can be synthesized through various methods. One common approach involves the condensation of 6-chloropurine with ribose derivatives. For instance, 6-chloropurine can be reacted with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in the presence of a Lewis acid catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropurine riboside undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ribose moiety can undergo oxidation to form ribonolactone derivatives or reduction to form deoxyribose derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Reactions: Products include various 6-substituted purine ribosides, depending on the nucleophile used.
Oxidation Reactions: Products include ribonolactone derivatives.
Scientific Research Applications
6-Chloropurine riboside has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Mercaptopurine riboside: Similar to 6-chloropurine riboside, but with a thiol group at the 6th position instead of a chlorine atom.
6-Thioguanine riboside: Contains a thiol group at the 6th position and is used as an antitumor agent.
6-Azapurine riboside: Contains an azido group at the 6th position and is used in antiviral research.
Uniqueness: this compound is unique due to its specific substitution with a chlorine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable tool in studying enzyme kinetics and developing nucleoside-based therapeutics .
Properties
IUPAC Name |
2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRJGHCQQPETRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862810 | |
Record name | 6-Chloro-9-pentofuranosyl-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7596-60-3, 5399-87-1, 2004-06-0 | |
Record name | NSC407185 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407185 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloropurine riboside | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-9-ribofuranosyl-9H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-Chloropurine riboside can act as a substrate for various enzymes, including adenosine deaminase (ADA) and inosine monophosphate dehydrogenase (IMPDH). [, , , ]
- Interaction with ADA: ADA catalyzes the dechlorination of this compound, producing inosine and chloride ions. This reaction suggests that ADA can accommodate substrates with modifications at the 6-position of the purine ring. [, ]
- Interaction with IMPDH: this compound can inactivate IMPDH by forming a covalent adduct with a cysteine residue in the enzyme's active site. This inactivation likely stems from the 6-chloro substituent, which can undergo nucleophilic aromatic substitution. [, ] The interaction is retarded by ligands that bind at the IMP-binding site, with the effectiveness being IMP > XMP > GMP >> AMP. []
ANone:
- Spectroscopic Data:
- UV-Vis Spectroscopy: this compound exhibits a characteristic absorption maximum (λmax) at 263 nm. Upon reaction with IMPDH, this λmax shifts to 290 nm, indicating the formation of a 6-alkylmercaptopurine nucleotide. []
- NMR Spectroscopy: 1H-NMR studies have been conducted on this compound and its derivatives to characterize its structure and interactions with enzymes like ribonuclease A. [, , ]
A: this compound itself doesn't possess inherent catalytic properties. It primarily serves as a substrate or inhibitor for enzymes like ADA and IMPDH. [, , ] Its applications mainly lie in:
- Enzyme mechanism studies: Investigating the catalytic mechanism and substrate specificity of enzymes like ADA and IMPDH. [, , , , ]
- Synthesis of modified nucleosides: Serving as a starting material for synthesizing various nucleoside derivatives with potential biological activities. This is achievable by utilizing the reactivity of the 6-chloro substituent towards nucleophilic aromatic substitution. [, , , , , , ]
A: Yes, molecular docking studies have been employed to investigate the potential of this compound derivatives as agonists for the A3 adenosine receptor. These simulations guide the design and selection of novel compounds with enhanced binding affinities and potential antiproliferative activities. [, ]
A: Research indicates that modifications at the 6-position of this compound can significantly impact its biological activity and interactions with enzymes. [, , ]
- 6-Substitution and ADA activity: Modifications at the 6-position can influence the dechlorination rate by ADA. For example, the presence of a methylthio group at the 6-position enhances the susceptibility towards dechlorination. []
- 6-Substitution and IMPDH activity: The 6-chloro substituent is crucial for IMPDH inactivation, as it enables covalent adduct formation with the active site cysteine. Modifications at this position could alter the reactivity towards cysteine and subsequently affect IMPDH inhibition. [, ]
- N6-Alkylation and antitumor activity: N6-Alkyl adenosine analogues, synthesized using this compound as a precursor, demonstrated antitumor properties in various in vitro and in vivo models. The size and nature of the N6-alkyl group influenced the potency and selectivity against different cancer cell lines. []
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